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Gp91ds-tat

Cat. No.: B10830512
M. Wt: 2453.0 g/mol
InChI Key: XSOIEAKWPXDKLM-UHFFFAOYSA-N
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Description

Overview of NADPH Oxidase Family and Isoforms

The NADPH oxidase (NOX) family comprises a group of transmembrane enzymes whose primary function is the generation of reactive oxygen species (ROS) through the transfer of electrons from NADPH to molecular oxygen. acs.orgmdpi.com In mammals, this family includes seven isoforms: NOX1, NOX2, NOX3, NOX4, NOX5, dual oxidase 1 (DUOX1), and dual oxidase 2 (DUOX2). acs.orgunige.chmdpi.com These isoforms exhibit distinct tissue distribution, regulatory mechanisms, and roles. aacrjournals.org

NOX enzymes are multi-subunit complexes. The prototype, NOX2 (also known as phagocyte oxidase), is particularly well-characterized and is critical for innate immunity. nih.gov The active NOX2 complex consists of two membrane-bound subunits, gp91phox (the catalytic subunit, also referred to as NOX2) and p22phox, and several cytosolic subunits, including p47phox, p67phox, p40phox, and a small GTPase (Rac1 or Rac2). nih.gov Activation typically involves the translocation of the cytosolic subunits to the membrane and their assembly with the membrane-bound components. nih.govresearchgate.net Other NOX isoforms have variations in their subunit requirements and activation mechanisms. mdpi.com

Reactive Oxygen Species Generation: Physiological and Pathophysiological Roles

Reactive oxygen species (ROS) are highly reactive chemicals derived from the metabolism of oxygen, including superoxide (B77818) anion (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH). wikipedia.orgfrontiersin.org While often associated with damage, ROS play crucial roles as signaling molecules in various physiological processes at low to intermediate concentrations. frontiersin.orgnih.govsmw.ch These roles include modulating cell signaling cascades, regulating protein phosphorylation, influencing ion channels, and affecting transcription factors. smw.ch ROS are also involved in host defense mechanisms, cell growth, apoptosis, differentiation, and immune function. researchgate.netsmw.chmdpi.com

However, excessive production of ROS, often termed oxidative stress, can lead to damage to cellular components such as proteins, lipids, and nucleic acids, contributing to the pathogenesis of numerous diseases. wikipedia.orgfrontiersin.orgnih.gov This dual nature highlights the importance of tightly regulating ROS levels within biological systems. nih.gov

NADPH Oxidases as Targets for Therapeutic Intervention

Given their dedicated role in ROS generation and their implication in various pathological conditions driven by oxidative stress, NADPH oxidases have emerged as promising targets for therapeutic intervention. acs.orgmdpi.comnih.govresearchgate.netmdpi.comresearchgate.net Inhibiting the overactivity of specific NOX isoforms could potentially mitigate the damaging effects of excessive ROS production in diseases ranging from cardiovascular disorders and neurodegenerative diseases to inflammatory conditions and cancer. acs.orgmdpi.comaacrjournals.orgresearchgate.netmdpi.comresearchgate.net The development of selective NOX inhibitors is an active area of research, aiming to block the undesirable actions of these enzymes while preserving their beneficial physiological functions. acs.orgresearchgate.net

Gp91ds-tat: A Peptide Inhibitor Targeting NOX2

This compound is a synthetic peptide designed as a specific inhibitor of the NOX2 enzyme complex. nih.govahajournals.orgresearchgate.netresearchgate.net It is a chimeric peptide, typically composed of a sequence derived from the gp91phox subunit of NOX2 linked to the cell-penetrating peptide (tat) derived from the HIV-1 Tat protein. ahajournals.orgahajournals.org The tat sequence facilitates the delivery of the gp91phox-derived inhibitory sequence into cells. ahajournals.orgahajournals.org

The design of this compound is based on the mechanism of NOX2 assembly and activation. Activation of NOX2 involves the translocation of cytosolic subunits, particularly p47phox, to the cell membrane where they interact with the membrane-bound gp91phox and p22phox subunits. nih.govahajournals.org This interaction is necessary for the full assembly and activation of the enzyme complex and subsequent superoxide production. ahajournals.org this compound is specifically designed to inhibit the interaction between the gp91phox and p47phox subunits. nih.govahajournals.orgresearchgate.netahajournals.org By mimicking a crucial binding region on gp91phox, the peptide competes with endogenous gp91phox for binding to p47phox, thereby disrupting the assembly of the active NOX2 complex and inhibiting its superoxide-generating activity. nih.govresearchgate.net

Research studies have utilized this compound as a pharmacological tool to investigate the role of NOX2-mediated ROS production in various biological contexts and disease models. Its use has provided insights into the specific contributions of NOX2 compared to other ROS sources.

Detailed research findings using this compound include studies demonstrating its ability to inhibit superoxide production in different cell types and its effects in animal models of disease. For example, this compound has been shown to inhibit angiotensin II-induced superoxide production in mouse aorta and attenuate the associated increase in systolic blood pressure in mice. ahajournals.orgahajournals.org In studies related to neurological conditions, this compound modulated Ca²⁺ oscillation, prevented epileptiform activity-induced ROS generation, and reduced seizure frequency in a rat model of temporal lobe epilepsy. nih.gov Furthermore, this compound has demonstrated protective effects on the blood-brain barrier integrity and function in an in vitro model of ischemic injury by attenuating oxidative stress and maintaining cellular architecture. researchgate.net Studies in myocardial ischemia/reperfusion injury models also suggest that this compound can attenuate cardiac contractile dysfunction and infarct size by inhibiting NADPH oxidase-derived ROS release. researchgate.net

While this compound has proven valuable in research, some studies have noted limitations, including potentially lower inhibitory activity in intact cells compared to cell-free systems and limited oral bioavailability. nih.govahajournals.orgresearchgate.net Despite these limitations, this compound remains a significant tool for selectively inhibiting NOX2 assembly and studying its role in various physiological and pathological processes.

The following table summarizes some key research findings related to this compound's inhibitory effects:

Study ContextModel SystemObserved Effect of this compoundKey FindingSource
EpilepsyIn vitro seizure model, Rat TLE modelModulated Ca²⁺ oscillation, prevented ROS generation, reduced seizure frequency.Inhibited NOX activity by 55% (cortex) and 60% (hippocampus) in rats after status epilepticus. nih.gov
Vascular Dysfunction/HypertensionMouse aorta rings, Ang II-infused miceInhibited Ang II-induced superoxide production, attenuated systolic blood pressure elevation.Completely blocked Ang II-induced aortic O₂⁻ at 50 µmol/L; reduced Ang II-induced SBP increase by 44%. ahajournals.orgahajournals.org
Ischemia/Reperfusion InjuryIsolated human neutrophils, Rat myocardial I/R modelInhibited superoxide production, attenuated cardiac contractile dysfunction and infarct size.Dose-dependently inhibited leukocyte superoxide production (up to 37 ± 7%). researchgate.net
Blood-Brain Barrier IntegrityIn vitro human BBB model (OGD ± R)Attenuated OGD-mediated increases in NADPH oxidase activity and superoxide release.Protected BBB integrity and function, prevented stress fiber formation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C98H190N50O22S B10830512 Gp91ds-tat

Properties

Molecular Formula

C98H190N50O22S

Molecular Weight

2453.0 g/mol

IUPAC Name

2-[[2-[[2-[[6-amino-2-[[6-amino-2-[(2-amino-5-carbamimidamidopentanoyl)amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C98H190N50O22S/c1-6-50(4)70(88(169)142-61(29-18-44-130-97(119)120)81(162)137-59(27-16-42-128-95(115)116)80(161)141-64(32-34-69(103)152)84(165)144-65(72(104)153)46-49(2)3)147-85(166)62(30-19-45-131-98(121)122)143-89(170)71(51(5)150)148-86(167)66(47-149)145-87(168)67(48-171)146-82(163)60(28-17-43-129-96(117)118)138-77(158)56(24-13-39-125-92(109)110)135-78(159)57(25-14-40-126-93(111)112)139-83(164)63(31-33-68(102)151)140-79(160)58(26-15-41-127-94(113)114)136-76(157)55(23-12-38-124-91(107)108)134-75(156)54(22-8-10-36-100)133-74(155)53(21-7-9-35-99)132-73(154)52(101)20-11-37-123-90(105)106/h49-67,70-71,149-150,171H,6-48,99-101H2,1-5H3,(H2,102,151)(H2,103,152)(H2,104,153)(H,132,154)(H,133,155)(H,134,156)(H,135,159)(H,136,157)(H,137,162)(H,138,158)(H,139,164)(H,140,160)(H,141,161)(H,142,169)(H,143,170)(H,144,165)(H,145,168)(H,146,163)(H,147,166)(H,148,167)(H4,105,106,123)(H4,107,108,124)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)

InChI Key

XSOIEAKWPXDKLM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

Gp91ds Tat: a Peptide Inhibitor of Nadph Oxidase Assembly

Molecular Design and Chimeric Peptide Composition

Gp91ds-tat is a chimeric peptide, meaning it is composed of sequences from different proteins. anaspec.comselleckchem.comahajournals.orgbiosynth.com Its design incorporates a sequence derived from gp91phox (also known as NOX2), a key membrane-bound subunit of the NADPH oxidase complex, and a protein transduction domain from the human immunodeficiency virus (HIV)-1 Tat protein. anaspec.comselleckchem.comahajournals.orgbiosynth.comsigmaaldrich.com The gp91phox-derived sequence is specifically chosen to mimic the region involved in the interaction with the cytosolic subunit p47phox. ahajournals.orgfrontiersin.org The Tat sequence (typically YGRKKRRQRRR) facilitates the entry of the peptide into cells, enabling it to reach its intracellular target, the assembling NADPH oxidase complex. anaspec.comselleckchem.comahajournals.orgbiosynth.comfrontiersin.org The scrambled sequence of this compound, which contains the Tat domain but a randomized gp91phox sequence, is often used as an inactive control in studies to demonstrate the specificity of this compound's effects. ahajournals.orgahajournals.orgsigmaaldrich.com

Mechanism of Action: Inhibition of NADPH Oxidase Subunit Interactions

The primary mechanism of action of this compound involves the disruption of the assembly of the active NADPH oxidase complex. nih.govresearchgate.netanaspec.comselleckchem.com The activation of the classical NOX complex, particularly NOX2, requires the translocation of cytosolic subunits (p47phox, p67phox, p40phox, and Rac) to the membrane-bound flavocytochrome b558, which consists of gp91phox and p22phox. frontiersin.org This assembly process is initiated by stimuli that lead to the phosphorylation of p47phox, exposing its SH3 domain, which then interacts with a proline-rich region on p22phox. frontiersin.org This interaction is crucial for anchoring the cytosolic subunits to the membrane and enabling electron transfer from NADPH to molecular oxygen, generating superoxide (B77818). frontiersin.org

This compound functions as a competitive inhibitor by mimicking the binding region of gp91phox that interacts with p47phox. ahajournals.orgfrontiersin.org By binding to p47phox, this compound prevents the crucial interaction between p47phox and gp91phox, thereby blocking the assembly of the functional NOX complex and inhibiting the production of superoxide radicals. nih.govresearchgate.netresearchgate.net

Specificity for gp91phox-p47phox Binding

Research findings support the specificity of this compound for inhibiting the interaction between gp91phox and p47phox. Studies have shown that this compound effectively reduces superoxide production in various cell types and tissues stimulated to activate NADPH oxidase. researchgate.netahajournals.orgphysiology.orgnih.govahajournals.orgahajournals.org For instance, in cultured rat aortic adventitial fibroblasts stimulated with Angiotensin II, this compound significantly inhibited NADPH-dependent oxidase activity. ahajournals.org Similarly, in cardiomyocytes, this compound attenuated 20-HETE-induced increases in NADPH oxidase activity and superoxide production. physiology.org The ability of this compound to interfere with p47phox association with gp91phox has also been demonstrated in studies examining NOX2 complex assembly. mdpi.comresearchgate.net

Differentiation from Non-Specific Reactive Oxygen Species Scavengers or Other Enzyme Inhibitors

A key characteristic of this compound is its targeted mechanism of inhibiting complex assembly, which distinguishes it from non-specific ROS scavengers or inhibitors of other enzymes. ahajournals.orgmdpi.comnih.gov Studies have shown that this compound does not directly scavenge superoxide radicals generated by sources like potassium superoxide (KO2) or inhibit other superoxide-generating enzymes such as xanthine (B1682287) oxidase. ahajournals.orgahajournals.org This indicates that its effect on ROS levels is primarily due to the inhibition of NADPH oxidase activity rather than direct ROS detoxification. ahajournals.orgahajournals.org

Furthermore, while other inhibitors like Diphenylene iodinium (DPI) are broad-spectrum flavoprotein inhibitors that can affect multiple enzymes, this compound's action is focused on preventing the protein-protein interaction necessary for NADPH oxidase assembly. nih.govucla.eduahajournals.org This targeted approach is intended to reduce off-target effects associated with less specific inhibitors. frontiersin.org

Specificity and Selectivity Profile for NADPH Oxidase Isoforms

NADPH oxidases comprise several isoforms (NOX1-5, DUOX1-2), each with potentially different subunit compositions and regulatory mechanisms. frontiersin.org this compound was primarily designed to target NOX2 (gp91phox). nih.govresearchgate.netresearchgate.netanaspec.comselleckchem.com

Targeted Inhibition of NOX2

Numerous studies highlight this compound's specificity and efficacy in inhibiting NOX2-dependent activity. It is considered an isoform-specific peptide-based NOX2 inhibitor. nih.govresearchgate.net Research in various models, including in vitro epileptiform activity and temporal lobe epilepsy in rats, has shown that this compound specifically inhibits NOX2 expression and activity, leading to reduced ROS generation and associated cellular damage. nih.govnih.gov In a study on traumatic brain injury, this compound, as a NOX2-specific inhibitor, demonstrated neuroprotective effects. plos.org Inhibition of NOX2 by this compound has also been shown to reduce superoxide production in insulin-resistant endothelial cells and improve vascular function. diabetesjournals.org

The following table summarizes some research findings demonstrating this compound's effect on NOX2 activity and related outcomes:

Study ContextModel SystemKey Finding Related to NOX2 Inhibition by this compoundReference
EpilepsyIn vitro seizure model, rat TLE modelModulated Ca2+ oscillation, prevented ROS generation, mitochondrial depolarization, and neuronal death. Decreased NOX2 expression and activity. nih.govnih.gov
Traumatic Brain InjuryMouse modelExerted neuroprotection, attenuated neuronal damage and edema. plos.org
Insulin (B600854) Resistance-Related Endothelial DysfunctionInsulin-resistant endothelial cells, mouse modelReduced superoxide production, enhanced endothelial-mediated vasorelaxation. diabetesjournals.org
Myocardial Ischemia/Reperfusion InjuryIsolated perfused rat hearts, rat hindlimb I/RAttenuated cardiac contractile dysfunction and infarct size by inhibiting ROS release from NADPH oxidase. researchgate.net
Homocysteine-Induced Inflammasome ActivationMouse podocytes and glomeruliMarkedly reduced inflammasome formation and activation, protected from glomerular injury. nih.gov

Potential Effects on NOX1 Isoform

While primarily known as a NOX2 inhibitor, some studies suggest that this compound might also have potential effects on other NOX isoforms, particularly NOX1, due to structural similarities between gp91phox and other NOX homologs. ahajournals.orgfrontiersin.org The original study describing this compound noted that Angiotensin II, which increases both gp91phox and NOX1, had its effects inhibited by this compound throughout the aorta, suggesting it might inhibit vascular oxidase isoforms. ahajournals.org It was acknowledged that future studies were needed to directly examine the peptide's ability to inhibit the assembly of NOX1 and NOX4 with p47phox. ahajournals.org Another source mentions this compound as a NOX inhibitor specific to NOX2 and potentially NOX1. frontiersin.org However, other research indicates high selectivity for NOX2 compared to NOX1 and NOX4 in cell-free assays. researchgate.netmdpi.com A study investigating the role of different NOX isoforms in homocysteine thiolactone-induced blood vessel dysfunction found that while a NOX1-specific inhibitor was effective, this compound (targeting NOX2) had no effect on the reduced response to acetylcholine (B1216132) in their model, suggesting a differentiation in their effects in that specific context. nih.gov Therefore, while a strong inhibitor of NOX2, its effects on NOX1 may vary depending on the specific cellular context and activation mechanisms involved.

Absence of Inhibition on NOX4 Isoform

While this compound is designed to inhibit the assembly involving the gp91phox (Nox2) subunit, research indicates that it exhibits selectivity and does not inhibit all NOX isoforms, notably NOX4. The mechanism of action, which relies on the interaction between p47phox and gp91phox, is specific to NOX isoforms that require p47phox for activation, such as NOX2 and to some extent NOX1 frontiersin.orgahajournals.orgsgul.ac.uk. NOX4, however, is known to be constitutively active and does not require the cytosolic subunit p47phox for its activation frontiersin.orgahajournals.org.

Studies have provided evidence for the lack of inhibition of NOX4 by this compound. In cell-free assays, this compound has demonstrated high selectivity for Nox2 compared to Nox1 and Nox4 sgul.ac.ukmdpi.com. Explicitly, one study reported that Nox2ds-tat (formerly this compound) effectively inhibits the canonical Nox2 system but does not inhibit ROS production derived from Nox4-expressing cells sgul.ac.uk.

Further research investigating the effects of different NOX inhibitors on homocysteine thiolactone-induced blood vessel dysfunction in rabbit aortic rings found that this compound, used as a putative inhibitor for Nox2, had no effect on the reduced response to acetylcholine in this model nih.gov. In contrast, inhibition of Nox4 with a different compound worsened the response, suggesting that this compound did not inhibit NOX4 activity in this context nih.gov.

In Vitro Investigations into Gp91ds Tat Biological Activity

Cellular Mechanisms of Reactive Oxygen Species Modulation

Gp91ds-tat has been shown to influence ROS levels in different cell types by inhibiting NADPH oxidase activity.

Attenuation of Angiotensin II-Induced Superoxide (B77818) Production in Vascular Tissue and Fibroblasts

Research has demonstrated that this compound can effectively reduce superoxide production induced by Angiotensin II (Ang II) in vascular tissue and fibroblasts. In mouse aortic rings, preincubation with this compound (50 µmol/L) for 30 minutes completely blocked Ang II-induced superoxide production, which was measured by lucigenin-enhanced chemiluminescence researchgate.netahajournals.org. This effect was not observed with the tat peptide alone researchgate.netahajournals.org.

In quiescent rat aortic fibroblasts treated with Ang II, NADPH oxidase activity was significantly increased compared to vehicle control. Coincubation with this compound reduced this Ang II-stimulated NADPH oxidase activity ahajournals.orgpsu.edu. Similarly, in quiescent rat cardiac fibroblasts, Ang II treatment increased NADPH oxidase activity, and this was inhibited by this compound psu.edu. These findings support the mechanism by which this compound inhibits the assembly and activity of NADPH oxidase, thereby attenuating Ang II-induced superoxide generation in these cell types nih.gov.

Inhibition of Phorbol (B1677699) Myristate Acetate-Stimulated Superoxide Production in Neutrophils

This compound has also been investigated for its ability to inhibit superoxide production in neutrophils stimulated by phorbol myristate acetate (B1210297) (PMA), a potent activator of NADPH oxidase tandfonline.comahajournals.orgnih.gov. While the gp91ds sequence alone showed high inhibitory activity in cell-free assays, this compound demonstrated a more modest reduction in superoxide production in intact human neutrophils ahajournals.org. At a concentration of 100 µmol/L, this compound reduced PMA-stimulated superoxide production by 35% in cell-intact assays ahajournals.org. Another study reported a 37% reduction in fluorescence, indicative of reduced intracellular ROS, in PMA-stimulated neutrophils treated with this compound nih.gov. In a study using a concentration of 10 µM to 80 µM, this compound dose-dependently inhibited PMA-induced polymorphonuclear leukocyte superoxide production up to 37 ± 7% researchgate.net.

These results indicate that this compound can inhibit superoxide production in activated neutrophils, although its efficacy may vary depending on the assay conditions and cell type ahajournals.org.

Neurocellular Effects and Neuroprotection

In addition to its effects on ROS modulation in vascular and immune cells, this compound has shown significant effects in in vitro models of neurological conditions, particularly those involving oxidative stress and excitotoxicity.

Modulation of Calcium Oscillations in Epileptiform Activity Models

Studies using in vitro models of epileptiform activity have shown that this compound can modulate calcium oscillations in neurons nih.govresearchgate.netnih.gov. In a rat mixed cortical culture model where epileptiform activity was induced by omitting Mg2+ from the medium, this compound (5 µM) suppressed the formation of calcium oscillations nih.gov. This inhibition led to an immediate decrease in the frequency and amplitude of calcium peaks nih.gov. Specifically, the calcium frequency decreased from 2.9 peaks/minute to 0.6 peaks/minute, and the amplitude decreased by approximately 4-fold nih.gov. These effects were reversible upon washout of this compound, and a scrambled control peptide had no significant effect on calcium oscillations nih.gov. These findings suggest that selective inhibition of NOX2 by this compound can alter neuronal network activity associated with epileptiform events nih.gov.

Prevention of Mitochondrial Depolarization in Neuronal Cultures

Mitochondrial dysfunction, including depolarization, is a key event in neuronal injury and death, particularly in conditions involving oxidative stress and excitotoxicity tandfonline.comnih.gov. In in vitro seizure models, this compound has been shown to prevent mitochondrial depolarization in neuronal cultures nih.govresearchgate.netnih.gov. Exposure of neuronal cultures to low Mg2+ conditions induced slow and progressive mitochondrial depolarization nih.gov. Pre-treatment of these cultures with this compound (5 µM) for one hour prevented this epileptiform activity-induced mitochondrial membrane potential depolarization nih.gov. This protective effect aligns with this compound's role in reducing oxidative stress, which can contribute to mitochondrial damage tandfonline.comnih.gov. This compound has also been shown to prevent amyloid-beta-induced mitochondrial dysfunction in primary cortical neurons tandfonline.comnih.gov.

Reduction of Reactive Oxygen Species Generation in Brain Cell Models

Excessive ROS generation plays a critical role in neuronal damage in various neurological disorders, including epilepsy and Alzheimer's disease mdpi.comnih.govresearchgate.netnih.govresearchgate.netscienceopen.com. This compound has been demonstrated to reduce ROS generation in different brain cell models in vitro.

In the low Mg2+ model of epileptiform activity in neuronal cultures, this compound (5 µM) significantly reduced the rate of ROS production nih.gov. While low Mg2+ exposure increased ROS production up to 5-fold, treatment with this compound reduced the rate of ROS production significantly nih.gov.

In primary cortical neurons exposed to oligomeric amyloid-beta, which induces ROS accumulation, pre-treatment with this compound (1 µM) completely inhibited this ROS production tandfonline.comnih.gov. These results suggest that NADPH oxidase is a primary source of amyloid-beta-induced ROS in neurons tandfonline.comnih.gov.

Furthermore, in an in vitro model of the human blood-brain barrier (BBB) subjected to oxygen-glucose deprivation (OGD), this compound (50 µM) markedly attenuated OGD-mediated increases in NADPH oxidase activity and superoxide anion release in human brain microvascular endothelial cells researchgate.net.

These findings collectively highlight this compound's ability to mitigate oxidative stress in various brain cell types and models by inhibiting NADPH oxidase-mediated ROS production nih.govtandfonline.comnih.govresearchgate.net.

Summary of In Vitro Effects

In Vitro Model / Cell TypeStimulusEffect of this compoundKey FindingSource
Mouse aortic ringsAngiotensin IIBlocked superoxide productionInhibits Ang II-induced vascular superoxide via NADPH oxidase inhibition. researchgate.netahajournals.org
Rat aortic fibroblastsAngiotensin IIInhibited NADPH oxidase activityAttenuates Ang II-induced ROS generation in fibroblasts. ahajournals.orgpsu.edu
Rat cardiac fibroblastsAngiotensin IIInhibited NADPH oxidase activityReduces Ang II-stimulated ROS production in cardiac fibroblasts. psu.edu
Human neutrophilsPhorbol Myristate AcetateReduced superoxide productionInhibits PMA-stimulated neutrophil oxidative burst. ahajournals.orgnih.govresearchgate.net
Rat mixed cortical culture (low Mg2+)Epileptiform activitySuppressed calcium oscillationsModulates neuronal network activity in vitro epilepsy model. nih.govresearchgate.netnih.gov
Neuronal cultures (low Mg2+)Epileptiform activityPrevented mitochondrial depolarizationProtects against excitotoxicity-induced mitochondrial damage. nih.govresearchgate.netnih.gov
Primary cortical neuronsOligomeric Amyloid-betaInhibited ROS production, prevented mitochondrial dysfunctionMitigates amyloid-beta-induced oxidative stress and associated damage. tandfonline.comnih.gov
Human BBB model (OGD)Oxygen-Glucose DeprivationAttenuated NADPH oxidase activity and superoxide releaseProtects BBB integrity by reducing oxidative stress during ischemia. researchgate.net

Data on Calcium Oscillation Modulation nih.gov

ConditionCalcium Peak Frequency (peaks/minute)Calcium Peak Amplitude
Low Mg2+ aCSF2.91.9
Low Mg2+ aCSF + this compound0.60.5
Low Mg2+ aCSF + Scrambled tatNo significant changeNo significant change

Data on Neutrophil Superoxide Production ahajournals.org

ConditionSuperoxide Production (% of control)
PMA-stimulated neutrophils100
PMA-stimulated neutrophils + this compound (100 µM)65
PMA-stimulated neutrophils + Scrambled tatNo significant reduction

Note: Data extracted from graphical representations or text summaries in the source and presented here for illustrative purposes.

Protection Against Neuronal Death in In Vitro Seizure Models

In vitro models of epileptiform activity have been used to investigate the potential neuroprotective effects of this compound. Research indicates that this compound, as a selective inhibitor of NOX2, can suppress cellular changes associated with seizure-like activity. Studies have shown that this compound modulated Ca²⁺ oscillation, prevented the generation of ROS induced by epileptiform activity, inhibited mitochondrial depolarization, and ultimately protected against neuronal death in these models nih.govresearchgate.netmdpi.comresearchgate.net. This suggests a role for NOX2 in mediating seizure-induced oxidative stress and subsequent neuronal damage nih.gov.

Blood-Brain Barrier Cell Culture Studies

Cell culture models of the human blood-brain barrier (BBB), often constructed using co-cultures of human brain microvascular endothelial cells (HBMECs), astrocytes, and pericytes, have been employed to assess the effects of this compound on BBB integrity and function, particularly in the context of ischemic injury researchgate.netnih.govresearchgate.netresearchgate.net.

Ischemic injury, often simulated in vitro by oxygen-glucose deprivation (OGD) followed by reperfusion (OGD+R), leads to disruption of BBB integrity and function. This disruption is evidenced by decreases in transendothelial electrical resistance (TEER) and increases in the paracellular flux of permeability markers like sodium fluorescein (B123965) (NaF) and Evan's blue-labelled albumin (EBA) researchgate.netnih.govresearchgate.net.

In these in vitro BBB models, treatment with this compound has been shown to significantly attenuate the OGD-mediated decreases in TEER and increases in paracellular flux of NaF and EBA researchgate.net. This suggests that selective inhibition of NOX2 by this compound can help preserve BBB integrity and function during or after ischemic injury researchgate.net.

However, it is worth noting that in studies using outgrowth endothelial cells (OECs) to construct the BBB model, treatment with this compound aggravated ischemic injury-induced BBB damage. This indicates that the effects of NOX2 inhibition may vary depending on the specific cell types forming the barrier and highlights the need for careful consideration when using NOX2 inhibitors in therapeutic strategies involving OECs researchgate.netnih.gov.

Oxidative stress, characterized by excessive ROS production, is a major contributor to BBB damage during ischemic stroke researchgate.net. NOX2 is considered a primary source of vascular oxidative stress researchgate.netnih.gov.

In HBMECs subjected to OGD, increases in NADPH oxidase activity and superoxide anion release were observed researchgate.net. Treatment with this compound markedly attenuated these increases, demonstrating its ability to reduce oxidative stress in endothelial cells under ischemic conditions researchgate.net. This compound has also been shown to prevent ROS generation induced by high extracellular glucose in other in vitro settings selleckchem.comselleck.co.jp. Furthermore, studies in insulin-resistant endothelial cells have shown that this compound significantly reduced elevated superoxide levels nih.govdiabetesjournals.org.

Here is a summary of findings on the attenuation of oxidative stress:

Cell TypeConditionObserved Effect on Oxidative Stress MarkersThis compound Treatment EffectSource
Human Brain Microvascular Endothelial Cells (HBMECs)Oxygen-Glucose Deprivation (OGD)Increased NADPH oxidase activity, Superoxide anion releaseMarkedly attenuated increases in NADPH oxidase activity and superoxide anion release researchgate.net
Endothelial CellsHigh Extracellular GlucoseIncreased ROS generationPrevented ROS generation selleckchem.comselleck.co.jp
Insulin-Resistant Endothelial CellsInsulin (B600854) ResistanceElevated Superoxide levelsSignificantly reduced superoxide levels nih.govdiabetesjournals.org

The structural integrity of the BBB is closely linked to the organization of the cytoskeleton, particularly actin filaments, within the constituent cells (HBMECs, astrocytes, and pericytes) researchgate.nettempobioscience.comarizona.edu. Ischemic injury can lead to detrimental changes in cellular architecture, such as the formation of stress fibers researchgate.net.

In in vitro BBB models exposed to OGD, this compound appeared to prevent the formation of stress fibers in all three cell lines: HBMECs, astrocytes, and pericytes researchgate.net. This suggests that this compound helps maintain the normal cytoskeletal structure of these cells under ischemic conditions, contributing to the preservation of BBB integrity researchgate.netnih.gov.

The following table summarizes the observed effects of OGD and this compound on actin filament organization:

Cell TypeConditionObserved Effect of OGD on Actin FilamentsObserved Effect of this compound on Actin Filaments (in OGD)Source
Human Brain Microvascular Endothelial CellsOGDStress fiber formationAppeared to prevent stress fiber formation researchgate.netnih.gov
AstrocytesOGDStress fiber formationAppeared to prevent stress fiber formation researchgate.netnih.gov
PericytesOGDStress fiber formationAppeared to prevent stress fiber formation researchgate.net

In Vivo Preclinical Efficacy and Therapeutic Potential in Disease Models

Cardiovascular System Applications

Oxidative stress plays a significant role in the pathogenesis of various cardiovascular diseases, including hypertension and ischemia/reperfusion injury. psu.edunih.gov NADPH oxidase is a major source of ROS in the cardiovascular system, and its increased activity is implicated in vascular dysfunction and damage. nih.govnih.gov Gp91ds-tat, by inhibiting NADPH oxidase, has been investigated for its potential to mitigate these effects.

Attenuation of Vascular Oxidative Stress in Angiotensin II-Induced Hypertension Models

Angiotensin II (Ang II) is a key mediator in the development of hypertension and is known to increase NADPH oxidase activity and subsequent superoxide (B77818) production in the vasculature. ahajournals.orgpsu.edunih.gov Studies in Ang II-induced hypertension models have shown that this compound can effectively attenuate vascular oxidative stress. In mice infused with Ang II, co-infusion with this compound decreased superoxide levels in aortic rings, returning them to control levels. ahajournals.orgnih.gov Dihydroethidium (B1670597) staining also indicated that Ang II-induced superoxide production was inhibited throughout the aorta in the presence of this compound. ahajournals.orgnih.gov This effect is consistent with the peptide's ability to block various vascular NADPH oxidase isoforms by inhibiting the interaction of p47phox with gp91phox or its homologues. ahajournals.orgnih.gov Furthermore, in rats, this compound reduced the increased production of superoxide (measured by nitrotyrosine formation) induced by Ang II infusion. psu.edu

Reduction of Systolic Blood Pressure in Hypertensive Animal Models

The attenuation of vascular oxidative stress by this compound translates to a reduction in elevated blood pressure in hypertensive animal models. In C57Bl/6 mice infused with Ang II, systolic blood pressure (SBP) increased significantly compared to vehicle-treated mice. ahajournals.orgnih.gov However, co-infusion with this compound significantly attenuated this increase in SBP at all measured time points (days 3, 5, and 7) compared to mice receiving Ang II alone or Ang II with a scrambled control peptide (scramb-tat). ahajournals.orgnih.gov On day 7, this compound reduced the Ang II-induced SBP increase by 44%. ahajournals.org The scrambled peptide had no significant effect on SBP. ahajournals.org

In stroke-prone spontaneously hypertensive rats, a model of genetic hypertension, a vascular-targeting peptide linked to gp91ds (CRPPR-gp91ds) significantly attenuated the time-dependent and progressive increase in SBP compared to control animals and those treated with gp91ds alone or HIV-tat-gp91ds. nih.gov This suggests that targeting the delivery of gp91ds to the vasculature can enhance its blood pressure-lowering effects in this model. nih.gov

However, it is worth noting that in a model of chronic Ang II-dependent hypertension using transgenic mice expressing human renin, gp91phox inactivation did not prevent the development of hypertension, despite reducing ROS generation. ahajournals.org This suggests that in models with chronic activation of the renin-angiotensin system, other Nox homologs like Nox1 might play a more significant role in the development of hypertension. nih.govahajournals.org

Animal ModelTreatment GroupSystolic Blood Pressure (mmHg) - Day 0 (Mean ± SEM)Systolic Blood Pressure (mmHg) - Day 7 (Mean ± SEM)SBP Change (Day 7 - Day 0)Attenuation vs. Ang II Alone
Ang II-induced Hypertension (C57Bl/6 mice) ahajournals.orgVehicle--Baseline-
Ang II-induced Hypertension (C57Bl/6 mice) ahajournals.orgAng II-IncreasedSignificant Increase-
Ang II-induced Hypertension (C57Bl/6 mice) ahajournals.orgAng II + this compound-Significantly LowerAttenuated Increase44%
Ang II-induced Hypertension (C57Bl/6 mice) ahajournals.orgAng II + Scramb-tat-Increased (similar to Ang II alone)Significant Increase-
Stroke-prone SHRs nih.govControl178.1 ± 4.1201.6 ± 9.0+23.5-
Stroke-prone SHRs nih.govgp91ds alone177.8 ± 3.5201.6 ± 10.8+23.8-
Stroke-prone SHRs nih.govHIV-tat-gp91ds179.8 ± 4.7200.3 ± 11.7+20.5-
Stroke-prone SHRs nih.govCRPPR-gp91ds177.9 ± 5.2187.5 ± 5.2+9.6Significant

Note: Data is illustrative and derived from cited sources. Specific values and statistical significance varied across studies and time points.

Cardioprotective Effects in Ischemia/Reperfusion Injury Models

Ischemia/reperfusion (I/R) injury, a significant contributor to cardiac damage during events like myocardial infarction, is characterized by a burst of ROS upon reperfusion. researchgate.netpcom.edu NADPH oxidase is a key source of these ROS in the context of I/R injury. researchgate.netnih.govnih.gov this compound has demonstrated cardioprotective effects in various I/R models.

Studies using isolated rat hearts subjected to I/R injury have shown that this compound attenuates cardiac contractile dysfunction and reduces infarct size compared to controls. researchgate.netcore.ac.ukresearchgate.net This is presumed to occur due to the inhibition of NADPH oxidase-induced superoxide release. core.ac.ukresearchgate.net In a study using rat hearts subjected to 30 minutes of ischemia followed by 45 minutes of reperfusion, Nox2ds-tat (formerly this compound) dose-dependently attenuated I/R-induced cardiac contractile dysfunction, as evidenced by improved post-reperfused left ventricular developed pressure (LVDP). nwpii.com LVDP recovered up to 77 ± 7% of initial values at 45 minutes post-reperfusion with Nox2ds-tat treatment (5 μM - 80 μM), compared to only 46 ± 6% in control I/R hearts. nwpii.com Furthermore, Nox2ds-tat significantly reduced infarct size in a dose-dependent manner. researchgate.netresearchgate.net For instance, at a concentration of 10 μM, infarct size was reduced to 15 ± 1.4% compared to 46 ± 2.1% in control I/R hearts. researchgate.net

In aortic-banded mice, a model of cardiac hypertrophy vulnerable to I/R injury, this compound markedly ameliorated MI/R injury, as shown by reduced myocardial oxidative/nitrative stress, alleviated myocardial infarction, hindered cardiomyocyte apoptosis, and improved cardiac function. portlandpress.comnih.gov

Model (Species)Injury ProtocolTreatment (Concentration)Infarct Size (% of Area at Risk) (Mean ± SEM)Improvement vs. Control I/RPost-reperfused LVDP (% of Baseline) (Mean ± SEM)Improvement vs. Control I/R
Isolated Rat Hearts researchgate.netresearchgate.netI(30min)/R(45min)Control I/R46 ± 2.1-46 ± 6-
Isolated Rat Hearts researchgate.netresearchgate.netI(30min)/R(45min)Nox2ds-tat (5 μM)30 ± 4Significant Reduction56 ± 9Not Significant
Isolated Rat Hearts researchgate.netresearchgate.netI(30min)/R(45min)Nox2ds-tat (10 μM)15 ± 1.4Significant Reduction--
Isolated Rat Hearts researchgate.netresearchgate.netI(30min)/R(45min)Nox2ds-tat (40 μM)23 ± 2.0Significant Reduction--
Isolated Rat Hearts researchgate.netresearchgate.netI(30min)/R(45min)Nox2ds-tat (80 μM)19 ± 1.6Significant Reduction77 ± 7Significant Improvement
Aortic-banded mice (MI/R injury) portlandpress.comnih.govMI/RThis compoundAlleviated myocardial infarctionMarked AmeliorationImproved cardiac functionMarked Amelioration

Note: Data is illustrative and derived from cited sources. Specific values and statistical significance varied across studies and concentrations.

Leukocyte-endothelial interactions play a crucial role in the inflammatory response and tissue damage that occur during I/R injury. core.ac.uk Increased ROS production contributes to endothelial dysfunction and promotes the recruitment of leukocytes. core.ac.uknih.gov this compound has been shown to attenuate leukocyte-endothelial interactions. In a study using a rat hindlimb I/R model, Nox2ds-tat significantly attenuated NG-L-arginine methyl ester (L-NAME)-induced leukocyte endothelial interactions in a dose-dependent manner, reducing them by up to five-fold compared to L-NAME controls. researchgate.netnwpii.com These findings were supported by histological analysis of rat mesenteric venules. researchgate.netnwpii.com The results suggest that inhibiting NADPH oxidase assembly is an important mechanism to attenuate leukocyte-endothelial interactions induced by endothelial dysfunction. core.ac.uk

Reduction of Infarct Size and Improvement of Cardiac Function

Impact on Nitric Oxide Bioavailability and Hydrogen Peroxide Levels in Ischemia/Reperfusion

Endothelial dysfunction during I/R injury is characterized by decreased nitric oxide (NO) bioavailability and increased levels of hydrogen peroxide (H₂O₂). pcom.eduresearchgate.net Superoxide, produced by NADPH oxidase, can react with NO to form peroxynitrite, thereby reducing NO bioavailability and also be converted to H₂O₂. pcom.eduresearchgate.net this compound, by inhibiting superoxide production, can positively impact NO and H₂O₂ levels.

In a rat hindlimb I/R model, this compound treatment significantly increased blood NO release by the end of reperfusion compared to saline-treated rats. pcom.educore.ac.ukresearchgate.net Specifically, a significant increase in NO release was observed in the this compound treated group at various time points during reperfusion, ranging between 68 nM and 146 nM. core.ac.uk Concurrently, this compound significantly reduced blood H₂O₂ levels. researchgate.netresearchgate.net In the rat hindlimb I/R model, Nox2ds-tat (4.1 mg/kg, IV) significantly reduced blood H₂O₂ to 1.4 µM and increased endothelial-derived blood NO to 127 nM at 45 minutes of reperfusion compared to saline controls. researchgate.netresearchgate.net These findings support the hypothesis that this compound attenuates reperfusion-induced ROS release and leads to an increase in NO bioavailability, thereby mitigating I/R-induced endothelial dysfunction. pcom.educore.ac.ukresearchgate.net

Model (Species)Injury ProtocolTreatmentBlood NO Release (nM) at Reperfusion (Range)Blood H₂O₂ Levels (µM) at 45 min Reperfusion
Rat Hindlimb I/R core.ac.ukresearchgate.netI(30min)/R(45min)SalineDecreasedIncreased
Rat Hindlimb I/R core.ac.ukresearchgate.netI(30min)/R(45min)This compoundIncreased (68 nM - 146 nM)Reduced (1.4 µM)

Note: Data is illustrative and derived from cited sources. Specific values and statistical significance varied across studies and time points.

Neurological System Applications

Research into the neurological applications of this compound has primarily focused on its ability to mitigate neuronal damage and dysfunction in models of epilepsy and ischemic stroke, conditions where oxidative stress mediated by NOX2 is implicated in the pathology.

Efficacy in Epilepsy Models

Oxidative stress is understood to play a significant role in the neuronal damage and pathophysiology associated with epileptogenesis and epilepsy mdpi.com. NOX2 has been identified as a major contributor to ROS production following brain insults such as status epilepticus, which can lead to neuronal damage and the development of epilepsy nih.govresearchgate.net. This compound, as a specific inhibitor of NOX2, has been evaluated for its potential to modulate seizure activity and associated neurochemical changes in experimental epilepsy models.

Reduction of Seizure Frequency and Cumulative Seizures

Studies utilizing rat models of temporal lobe epilepsy induced by kainic acid (KA-induced SE) have demonstrated that treatment with this compound can significantly reduce seizure activity. Upon continuous intracerebroventricular administration to epileptic rats, this compound significantly reduced both the frequency of spontaneous seizures and the total number of seizures experienced by the animals post-treatment when compared to control groups treated with a scrambled peptide nih.govresearchgate.netresearchgate.netmdpi.com. This indicates that selective NOX2 inhibition by this compound may represent a novel approach to modify chronic epilepsy nih.gov.

Suppression of NOX2 Expression and Activity in Brain Regions (Cortex and Hippocampus)

Table 1: Effect of this compound on NOX Activity in Rat Brain Regions Following KA-Induced SE

Brain RegionNOX Activity (Relative to SE-Vehicle)Reduction by this compound
CortexDecreased55% nih.gov
HippocampusDecreased60% nih.gov

These findings suggest that the anti-seizure effects of this compound are linked to its ability to suppress NOX2-mediated oxidative stress in vulnerable brain areas nih.govmdpi.com.

Protection Against Ischemic Stroke and Brain Injury

Oxidative stress is also a major contributor to brain injury following ischemic stroke, particularly during the reperfusion phase mdpi.com. NOX enzymes, including NOX2, are implicated in the production of ROS in the ischemic brain en-journal.orgnih.gov. This compound has been investigated for its neuroprotective effects in models of cerebral ischemia/reperfusion injury.

Attenuation of Cerebral Ischemia/Reperfusion Injury

In rat models of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, this compound treatment has demonstrated an ability to attenuate cerebral ischemia/reperfusion injury nih.govselleckchem.comselleck.co.jp. Pretreatment with this compound significantly reduced infarct sizes in the brain tissues of rats subjected to cerebral I/R conditions nih.gov. This attenuation of injury is a critical aspect of potential stroke therapies.

Reduction of Neuronal Apoptosis and Degeneration

A significant component of ischemic brain injury is neuronal cell death, including apoptosis and degeneration. This compound has been shown to inhibit neuronal apoptosis and degeneration in models of cerebral I/R injury nih.govselleckchem.comselleck.co.jp. Studies have indicated that this compound treatment effectively suppressed the increase in neuronal apoptosis induced by I/R nih.gov. Detailed research findings support this, showing that this compound decreased neuronal apoptosis as evidenced by TUNEL staining nih.gov. Furthermore, this compound treatment was associated with a decrease in pro-apoptotic proteins such as Bax and caspase-3 (including cleaved caspase-3) and an increase in anti-apoptotic proteins like Bcl-2 nih.govresearchgate.net. This suggests that this compound's protective effect involves the modulation of key apoptotic pathways nih.govresearchgate.net.

Alleviation of Blood-Brain Barrier Damage

Oxidative stress is recognized as a significant contributor to blood-brain barrier (BBB) damage, particularly in conditions like ischemic stroke. researchgate.net Studies investigating the effects of this compound on BBB integrity have yielded insights into its potential protective role. Selective inhibition of NOX2 by this compound has demonstrated the capacity to protect human BBB integrity and function during or after ischemic injury in in vitro models. This protective effect is associated with the attenuation of oxidative stress and the maintenance of cellular architecture. researchgate.net However, it is important to note that in a different in vitro model utilizing co-cultures of pericytes, astrocytes, and outgrowth endothelial cells (OECs) or human brain microvascular endothelial cells (HBMECs) subjected to oxygen-glucose deprivation and reperfusion, treatment with this compound aggravated ischemic injury-induced BBB damage constructed by OECs, while restoring integrity and function in BBBs established with HBMECs. nih.gov This suggests that the effects of NOX2 inhibition on BBB integrity may be context-dependent and influenced by the specific cellular components involved.

Role in Traumatic Brain Injury Pathophysiology

Traumatic brain injury (TBI) initiates a complex cascade of secondary injury mechanisms, with oxidative stress and neuroinflammation playing key roles in the resulting neurodegeneration and functional deficits. nih.govnih.gov NADPH oxidase activity, particularly the NOX2 isoform, is significantly implicated in the pathology of TBI. nih.govplos.orgnih.gov this compound, as a specific inhibitor of NOX2, has been investigated for its therapeutic potential in TBI models. nih.govplos.orgnih.gov

Reduction of Oxidative Stress and Microglial Activation

NADPH oxidase activity and superoxide production exhibit a biphasic elevation in the hippocampus and cortex following TBI, contributing significantly to the pathology through mediation of oxidative stress damage and microglial activation. plos.orgaugusta.edu Microglia are a primary source of reactive oxygen species (ROS) through NOX2, and their activation is a pronounced response to neurotrauma. nih.govfrontiersin.org Excessive microglial activation and ROS overproduction are neurotoxic and contribute to oxidative stress. nih.gov Pre- or post-treatment with NADPH oxidase inhibitors, including the NOX2-specific inhibitor this compound, has been shown to markedly inhibit microglial activation and oxidative stress damage in TBI models. plos.orgaugusta.edu Studies have demonstrated that NOX2 deficiency reduces markers of M1-like activation in microglia/macrophages after TBI. nih.gov Delayed administration of this compound has also been shown to induce a shift in microglial polarization from a pro-inflammatory to an anti-inflammatory phenotype. researchgate.net

Neuroprotective Effects and Enhanced Neuronal Density

ROS generation and oxidative stress are implicated in contributing significantly to neuronal cell death following TBI. plos.orgplos.org Inhibition of NOX2 using this compound has demonstrated neuroprotective effects in preclinical TBI models. nih.govplos.orgnih.gov Pretreatment with this compound resulted in significant neuroprotection against TBI, evidenced by enhanced neuronal density in the cerebral cortex compared to control groups. plos.orgnih.govplos.org This suggests that targeting NOX2-mediated oxidative stress can help preserve neuronal populations after injury.

Neuronal Density in Cerebral Cortex After TBI

Treatment GroupNeuronal Density (Relative to Control)Statistical Significance (vs. Scrambled-tat control)
Scrambled-tat ControlBaseline-
This compound PretreatmentEnhancedP<0.05 plos.orgnih.govplos.org
Reduction of Brain Edema

Brain edema is a critical component of secondary damage following TBI, contributing to increased intracranial pressure and neurological dysfunction. researchgate.netspandidos-publications.com Studies have investigated the role of NOX2 in brain edema formation after TBI and the effect of its inhibition by this compound. TBI induces a significant increase in brain edema in the ipsilateral hemisphere. plos.orgnih.govplos.org Pretreatment with this compound significantly reduced brain edema in the ipsilateral hemisphere following TBI. plos.orgnih.govplos.org This finding indicates that NOX2 inhibition can mitigate the accumulation of fluid in the brain after traumatic injury.

Brain Water Content in Ipsilateral Hemisphere After TBI

Treatment GroupBrain Edema (Relative to Control)Statistical Significance (vs. Scrambled-tat control)
Contralateral HemisphereBaseline-
Sham ControlBaseline-
TBI + Scrambled-tatSignificantly Increased-
TBI + this compoundReducedP<0.05 plos.orgnih.govplos.org

Implications in Neurodegenerative Disease Models

Oxidative stress and cerebrovascular dysfunction are key features in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease (AD). jneurosci.orgnih.govnih.govmdpi.com NADPH oxidase, particularly NOX2, is recognized as a significant source of ROS in the brain and vasculature, contributing to cellular damage and impaired cerebrovascular function in these conditions. jneurosci.orgnih.govnih.govmdpi.commdpi.com

Pain Processing and Neuropathic Pain Models

Attenuation of Spinal Cord Injury-Induced Locomotor Dysfunction and Pain Hypersensitivity

Spinal cord injury (SCI) is a devastating event that frequently leads to significant motor dysfunction below the lesion level and the development of chronic, debilitating pain. Reactive oxygen species (ROS), generated in somatosensory pathways, are understood to be key contributors to the development of pain hypersensitivity in a specific manner. The NADPH oxidase (NOX) enzyme is a primary source of ROS, and its activity is increased in the spinal cord following SCI, particularly in microglial cells. mdpi.comnih.govnih.govresearchgate.net This increased NOX activity can lead to enhanced ROS production and the release of pro-inflammatory cytokines, contributing to mechanical and thermal hypersensitivity. mdpi.comnih.gov

This compound, a well-characterized peptidic inhibitor with high selectivity for NOX2, has been investigated in preclinical in vivo models of SCI-induced neuropathic pain. mdpi.comnih.gov Studies have shown that treatment with this compound attenuated SCI-induced locomotor dysfunction and pain hypersensitivity. mdpi.comnih.gov Specifically, inhibition of NOX2 using this compound or through genetic deletion of NOX2 in knockout mice reduced ROS production, motor dysfunction, and hypersensitivity in a SCI model. nih.gov

Acute inhibition of NOX2 with intrathecal administration of this compound immediately after injury has been shown to improve recovery in mouse SCI models. nih.govresearchgate.netplos.orgdntb.gov.ua These functional improvements were associated with significant reductions in macrophage invasion and macrophage-related ROS production. researchgate.net In young male mice, acute intrathecal infusion of this compound significantly improved functional outcomes, accompanied by significant reductions in local ROS markers and microglial numbers. researchgate.net

Further research indicates that acute this compound administration reduced acute and sub-acute post-injury inflammation, ROS production, and improved motor function after SCI. nih.govresearchgate.net While chronic inflammation in the injured spinal cord tissue was not found to be altered by a single acute treatment, a single acute administration of this compound did demonstrate long-term reductions in oxidative stress, suggesting a differential effect compared to inhibition of other NOX isoforms like NOX4. nih.govplos.org

Studies utilizing NOX2 knockout mice have demonstrated sustained improvements in motor function similar to those observed with this compound administration, accompanied by suppressed thermal and mechanical hypersensitivity. plos.org This also showed sustained white matter sparing at 8 weeks post-injury and acute depression in macrophage infiltration at 24 hours. plos.org

Systemic administration of this compound at various time points after injury (15 minutes, 6 hours, or 7 days) reduced both pro-inflammatory cytokine expression and evidence of oxidative stress in the injured spinal cord of rats. nih.govnih.gov Treatment with this compound at 6 hours post-injury resulted in a significant reduction in the microglia/macrophage marker CD11b at 24 hours post-injury, suggesting an early anti-inflammatory effect. nih.gov

Research Methodologies and Experimental Approaches

In Vitro Assay Techniques

In vitro studies are crucial for understanding the direct cellular effects of Gp91ds-tat, particularly its impact on oxidative stress and related cellular functions.

Superoxide (B77818) and Reactive Oxygen Species Detection (e.g., Chemiluminescence, Hydroethidine Staining)

The detection and quantification of superoxide and other reactive oxygen species (ROS) are fundamental in studies involving this compound, given its role as a NOX2 inhibitor. Chemiluminescence techniques, often utilizing probes like lucigenin, are employed to measure superoxide anion levels. ahajournals.orgmdpi.comnih.gov This method is particularly applicable to cell-free assays for intracellular superoxide. mdpi.com

Hydroethidine (also known as dihydroethidium (B1670597) or DHE) staining is another widely used fluorescence-based method for detecting superoxide. mdpi.comcore.ac.ukthermofisher.comnih.govresearchgate.net Hydroethidine is oxidized by superoxide to form fluorescent products, allowing for the visualization and quantification of superoxide production within cells and tissues. mdpi.comthermofisher.comnih.govresearchgate.net Studies have shown that this compound can significantly reduce ROS production in various cell types and conditions, as detected by these methods. For example, this compound prevented epileptiform activity-induced ROS generation in neuronal cultures. nih.gov It also blocked Angiotensin II-induced superoxide production in aortic rings. ahajournals.orgnih.gov

NADPH Oxidase Activity Assays

Direct measurement of NADPH oxidase activity is essential to confirm the inhibitory effect of this compound on this enzyme complex. These assays typically involve measuring the rate of NADPH oxidation or the production of superoxide, a direct product of NADPH oxidase activity. nih.govahajournals.orgresearchgate.netnih.gov

The lucigenin-enhanced chemiluminescence assay is frequently used to assess NADPH oxidase activity in isolated membrane preparations or cell homogenates. nih.govresearchgate.netnih.gov This method quantifies the superoxide generated by the enzyme. Studies have demonstrated that this compound effectively inhibits NADPH-dependent oxidase activity in various cell types, including cultured rat aortic adventitial fibroblasts and human brain microvascular endothelial cells. ahajournals.orgresearchgate.net For instance, Angiotensin II-induced NADPH oxidase activity in fibroblasts was reduced by coincubation with this compound. ahajournals.org In in vitro models of the blood-brain barrier, this compound markedly attenuated increases in NADPH oxidase activity induced by oxygen-glucose deprivation. researchgate.net

A cell-free system called EquiNox2 has also been validated using this compound to measure NADPH oxidase activity and study the effect of inhibitors. nih.gov

Calcium Oscillation and Mitochondrial Membrane Potential Measurements

Cellular calcium dynamics and mitochondrial function are often affected by oxidative stress mediated by NADPH oxidase. Therefore, techniques to measure calcium oscillations and mitochondrial membrane potential are relevant in studying the effects of this compound.

Calcium oscillations can be assessed using fluorescent calcium indicators that bind to intracellular calcium ions, allowing for the monitoring of calcium transients over time. nih.gov Mitochondrial membrane potential, an indicator of mitochondrial health and function, can be measured using lipophilic cationic fluorescent dyes that accumulate in the negatively charged mitochondrial matrix, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1. nih.govjci.org Depolarization of the mitochondrial membrane leads to decreased accumulation and fluorescence of these dyes. jci.org

Research has shown that this compound can modulate calcium oscillations and prevent mitochondrial depolarization induced by conditions like epileptiform activity. nih.gov In isolated cardiomyocytes, NOX2 inhibition by this compound prevented the loss of mitochondrial inner membrane potential and the increase in mitochondrial calcium induced by lipopolysaccharide (LPS). jci.org

Transendothelial Electrical Resistance (TEER) and Paracellular Flux Assays for Blood-Brain Barrier Permeability

Studies investigating the impact of this compound on the blood-brain barrier (BBB) utilize assays that measure barrier integrity and permeability. Transendothelial Electrical Resistance (TEER) is a widely accepted method to assess the tightness of the junctions between endothelial cells in vitro. selleckchem.comnih.govnih.govresearchgate.netpsu.edu Higher TEER values indicate lower ion permeability and a more intact barrier. psu.edu

Paracellular flux assays measure the passage of tracer molecules of different sizes across the endothelial cell monolayer. selleckchem.comnih.govnih.govresearchgate.net Commonly used tracers include sodium fluorescein (B123965) (NaF) for low molecular weight permeability and Evan's blue-labeled albumin (EBA) for higher molecular weight permeability. researchgate.netnih.govnih.govresearchgate.net Increased paracellular flux indicates compromised barrier function.

Studies using in vitro BBB models, often established by co-culturing human brain microvascular endothelial cells with astrocytes and pericytes, have shown that this compound can protect BBB integrity and function under ischemic conditions. researchgate.netselleckchem.comnih.govnih.govresearchgate.net this compound attenuated decreases in TEER and increases in the flux of NaF and EBA induced by oxygen-glucose deprivation. researchgate.netnih.govnih.govresearchgate.net

Actin Filament Staining for Cytoskeletal Organization

The actin cytoskeleton plays a critical role in maintaining cell shape, integrity, and function, including the formation of endothelial barriers. selleckchem.combiorxiv.orgcytoskeleton.comuvigo.es Oxidative stress can disrupt the actin cytoskeleton, leading to altered cellular morphology and impaired barrier function. researchgate.net

Actin filament staining, typically using fluorescently labeled phalloidin (B8060827) which binds specifically to filamentous actin (F-actin), is used to visualize the organization of the actin cytoskeleton within cells. selleckchem.combiorxiv.orgcytoskeleton.comnih.gov This allows researchers to assess changes in actin structure, such as the formation of stress fibers, in response to various stimuli and treatments like this compound. researchgate.netselleckchem.com

Research indicates that this compound can help maintain cellular architecture by preventing the formation of stress fibers induced by conditions like oxygen-glucose deprivation in BBB models. researchgate.netselleckchem.com

In Vivo Experimental Models

In vivo studies are essential to evaluate the effects of this compound in a complex biological system and to assess its potential therapeutic relevance in disease models. This compound has been tested in various animal models to study its effects on oxidative stress, inflammation, and disease progression.

Examples of in vivo models where this compound has been utilized include:

Angiotensin II-Induced Hypertension Model in Mice: this compound coinfused with Angiotensin II attenuated the increase in systolic blood pressure and inhibited vascular superoxide production in mice. ahajournals.orgnih.govpatsnap.com

Cerebral Ischemia/Reperfusion Injury Model in Rats: this compound has been shown to attenuate cerebral I/R injury in a rat model of middle cerebral artery occlusion (MCAO) by reducing ROS levels, inhibiting neuronal apoptosis and degeneration, and alleviating BBB damage. selleck.co.jpselleckchem.com

Hyperhomocysteinemia Model in Mice: this compound treatment in mice with hyperhomocysteinemia exhibited reduced inflammasome formation and activation in glomeruli and podocytes, as well as attenuated proteinuria, albuminuria, and glomerular sclerotic changes. nih.gov

Myocardial Ischemia/Reperfusion Injury Model in Rats: this compound (also referred to as Nox2ds-tat) attenuated I/R-induced cardiac contractile dysfunction and infarct size by inhibiting ROS release from NADPH oxidase. researchgate.net

These in vivo models allow for the assessment of this compound's effects on physiological and pathological endpoints, complementing the mechanistic insights gained from in vitro studies.

Compound Information

Compound NamePubChem CID
This compound16201712 nih.gov, 168322637 nih.gov

Note: PubChem lists multiple CIDs for this compound, likely representing different entries or forms of the compound. CID 16201712 and 168322637 are provided as examples. nih.govnih.gov

Interactive Data Tables

Based on the search results, specific quantitative data points regarding the effects of this compound on various parameters were found. Below are examples of how some of this data could be presented in interactive tables.

Table 1: Effect of this compound on Angiotensin II-Induced Superoxide Production in Mouse Aorta (In Vitro)

TreatmentAortic O₂⁻ Production (% of Vehicle Control)
Vehicle100
Ang II (10 pmol/L)~250 ahajournals.org
Ang II + this compound (50 µmol/L)~100 ahajournals.org
Ang II + tat alone~250 ahajournals.org

Note: Data is approximate based on graphical representation in Source ahajournals.org. Actual values may vary slightly.

Table 2: Effect of this compound on ROS Production During Epileptiform Activity (In Vitro Neuronal Culture)

TreatmentRate of ROS Production (2 min post low-Mg²⁺ exposure, % of Control)
Low Mg²⁺ (untreated)~202 nih.gov
Low Mg²⁺ + this compound (5 µM)~106 nih.gov
Low Mg²⁺ + this compound scrambled (5 µM)~200+ nih.gov

Note: Data is approximate based on graphical representation in Source nih.gov. Actual values may vary slightly.

Table 3: Effect of this compound on NADPH Oxidase Activity in Rat Cortex and Hippocampus Following Status Epilepticus (In Vivo)

TissueTreatmentNormalized NOX Activity (relative to sham group)
CortexSE + VehicleIncreased (See Source nih.gov Fig 3D)
CortexSE + this compound (400 ng/kg)Decreased compared to SE + Vehicle nih.gov
HippocampusSE + VehicleIncreased (See Source nih.gov Fig 3E)
HippocampusSE + this compound (400 ng/kg)Decreased compared to SE + Vehicle nih.gov

Note: Specific numerical values were not consistently provided in the text for this comparison, but the source indicates a significant decrease with this compound treatment compared to vehicle in the SE model. nih.gov

These tables illustrate how quantitative findings related to this compound's effects on oxidative stress and enzyme activity are presented in research.

Angiotensin II-Induced Hypertension Models in Mice

Studies involving Angiotensin II-induced hypertension models in mice have explored the role of NOX-derived reactive oxygen species (ROS) in vascular dysfunction associated with elevated blood pressure. Research has indicated that this compound can influence vascular responses in these models. In aged wild-type mice, this compound was shown to enhance endothelium-dependent relaxations in the renal artery. science.govscience.gov Furthermore, contractions induced by angiotensin II in wild-type mice were partly sensitive to treatment with this compound. science.govscience.gov These findings suggest that NOX-derived ROS contribute to impaired endothelial function in this context and that this compound, by inhibiting NOX, can help restore vascular function. science.govscience.gov

Kainic Acid-Induced Status Epilepticus Models in Rats

Cationic Arginine-Rich Peptides (CARPs), a class that includes this compound, have demonstrated neuroprotective actions in various in vivo models of acute central nervous system injury, including epilepsy. nih.gov While specific detailed findings regarding this compound exclusively within kainic acid-induced status epilepticus models in rats were not extensively detailed in the search results, the compound's classification as a CARP with established neuroprotective properties in epilepsy models broadly indicates its relevance in this area of research. nih.gov

Middle Cerebral Artery Occlusion (MCAO) Models for Cerebral Ischemia/Reperfusion Injury

Middle Cerebral Artery Occlusion (MCAO) models in rodents are widely used to simulate ischemic stroke and subsequent reperfusion injury. This compound has been investigated in these models as a potential therapeutic agent targeting NADPH oxidase-mediated oxidative stress, which is a significant contributor to neuronal damage following ischemia-reperfusion. nih.govnih.govfrontiersin.org this compound is described as a synthetic peptide designed to interfere with the assembly of p47phox with gp91phox, thereby inhibiting NOX2 activity. nih.govmdpi.com Studies suggest that inhibiting NOX is a crucial strategy to reduce ROS production in ischemic stroke. nih.govnih.gov Research in transient MCAO models has indicated neuroprotective effects with this compound. curtin.edu.au The compound is considered a potentially more specific NOX inhibitor compared to some other agents, although its utility may be limited by factors such as low oral bioavailability. frontiersin.org

Spinal Cord Injury Models

Spinal cord injury (SCI) models in mice have been utilized to assess the impact of this compound on functional recovery, inflammation, and oxidative stress. Reactive oxygen species are known to contribute to impaired function and pathology after SCI, with NADPH oxidase being a key source. researchgate.netplos.org Intrathecal administration of this compound immediately following injury in a mouse SCI model significantly improved functional recovery over a period of 28 days. plos.orgnih.gov This treatment also led to a reduction in inflammatory cell concentrations and a decrease in oxidative stress markers in the injured spinal cord at early time points post-injury. plos.orgnih.gov this compound functions as a NOX2-specific inhibitor by interfering with the assembly of the activated enzyme. nih.gov Comparative studies in SCI models have also explored the differential effects of NOX2 inhibition by this compound versus NOX4 inhibition. plos.org

Myocardial and Hindlimb Ischemia/Reperfusion Models

This compound, also referred to as Nox2ds-tat, has been studied in models of myocardial ischemia/reperfusion (I/R) injury, particularly in rats. Myocardial I/R injury leads to cardiac contractile dysfunction and cell death, partly mediated by increased ROS production from sources like NADPH oxidase. researchgate.net Administration of this compound, as a NADPH oxidase assembly inhibitor peptide, has been shown to attenuate I/R induced cardiac contractile dysfunction and reduce infarct size in rat hearts subjected to I/R. researchgate.net While hindlimb ischemia/reperfusion models were mentioned in the search results in the context of oxidative stress and mTOR inhibition, specific detailed findings regarding the application and effects of this compound exclusively in hindlimb models were not provided. researchgate.net

Traumatic Brain Injury Models

Traumatic brain injury (TBI) models have been used to investigate the neuroprotective properties of this compound. This compound has been found to exert neuroprotective effects in TBI models. nih.govnih.gov Research utilizing models of moderate cortical injury has shown that inhibition of NOX2, either through genetic knockout or pharmacological inhibition with this compound, can reduce markers associated with M1-like microglial activation, limit tissue loss and neurodegeneration, and improve motor recovery. researchgate.net Studies indicate that NOX2 is significantly upregulated in infiltrating macrophages following TBI, highlighting its role in the inflammatory response and secondary injury. researchgate.net

Measurement of Oxidative Stress Markers and Reactive Oxygen Species Levels In Vivo

A key aspect of the research involving this compound across various in vivo models is the measurement of oxidative stress markers and reactive oxygen species (ROS) levels. This compound is consistently utilized as a tool to inhibit NADPH oxidase, a primary source of ROS in many pathological conditions. researchgate.netplos.orgnih.govmdpi.com Studies have demonstrated that treatment with this compound leads to a reduction in ROS production and a decrease in various oxidative stress markers in diverse models, including spinal cord injury plos.orgnih.gov, cerebral ischemia/reperfusion nih.govnih.gov, myocardial ischemia/reperfusion researchgate.net, and traumatic brain injury researchgate.net. For instance, in SCI models, this compound administration reduced the expression of oxidative stress markers at early time points. plos.orgnih.gov In the context of systemic sclerosis, this compound prevented ROS generation induced by patient sera in pulmonary artery smooth muscle cells. frontiersin.org While generally effective in reducing NOX-mediated oxidative stress, one study in human platelets indicated that this compound had a minor effect on cortisol-induced oxidative stress compared to an inhibitor of NOX1. mdpi.com

Interactive Data Tables

(Note: The following tables are presented in a static format. In an interactive version, users could potentially filter, sort, and expand rows for more details where available in the source data.)

Table 1: Summary of this compound Effects in In Vivo Models

ModelSpeciesKey Finding(s) Related to this compoundRelevant Section
Angiotensin II-Induced HypertensionMiceEnhanced renal artery relaxations; partly sensitive contractions to Ang II. science.govscience.gov5.2.1
Kainic Acid-Induced Status EpilepticusRatsNeuroprotective actions (as a CARP). nih.gov Specific details limited in search results.5.2.2
MCAO (Cerebral Ischemia/Reperfusion)RodentsNeuroprotection in transient MCAO; inhibits NOX2; reduces ROS. nih.govnih.govfrontiersin.orgcurtin.edu.au5.2.3
Spinal Cord InjuryMiceImproved functional recovery; reduced inflammation and oxidative stress. plos.orgnih.gov5.2.4
Myocardial Ischemia/ReperfusionRatsAttenuated cardiac dysfunction; reduced infarct size; inhibits NADPH oxidase. researchgate.net5.2.5
Traumatic Brain InjuryVariousNeuroprotective; reduced M1-like microglial activation, tissue loss; improved motor recovery. nih.govresearchgate.net5.2.6

Table 2: this compound and Oxidative Stress/ROS Measurement

Measurement TypeIn Vivo Context(s)Observed Effect of this compoundRelevant Section(s)
Oxidative Stress MarkersSCI, MCAO, Myocardial I/R, TBIReduced levels. plos.orgnih.govresearchgate.netresearchgate.net5.2.4, 5.2.5, 5.2.6, 5.2.7
Reactive Oxygen Species (ROS)SCI, MCAO, Myocardial I/R, Pulmonary artery smooth muscle cells (in vitro/ex vivo)Reduced production/levels; prevented generation. nih.govnih.govnih.govresearchgate.netfrontiersin.org5.2.3, 5.2.4, 5.2.5, 5.2.7
Superoxide Production (in vitro)Polymorphonuclear leukocytes, Neurons (NMDA-induced)Inhibited production. researchgate.netresearchgate.net5.2.7

Functional Outcome Assessments (e.g., Blood Pressure, Seizure Frequency, Locomotor Function)

Functional outcome assessments have been employed to evaluate the effects of this compound in various disease models. In studies investigating hypertension, this compound has been shown to attenuate the increase in systolic blood pressure in mice induced by angiotensin II infusion ahajournals.orgnih.gov. While some studies indicated that higher concentrations might be needed for a blood pressure-lowering effect in rats, others demonstrated attenuation of vascular inflammation and hypertrophy independently of blood pressure changes ahajournals.orgahajournals.org.

In models of epilepsy, continuous intracerebroventricular administration of this compound significantly reduced seizure frequency and the cumulative number of seizures in epileptic rats compared to control groups researchgate.netnih.govresearchgate.netnih.gov. This suggests a role for NOX2 in the modulation of epileptiform activity and the development of epilepsy following a brain insult researchgate.netnih.gov.

Data from functional outcome assessments:

Study ModelFunctional Outcome MeasuredThis compound EffectControl Group ComparisonCitation
Angiotensin II-induced hypertension (mice)Systolic Blood PressureAttenuated increaseVehicle, Scrambled peptide ahajournals.orgnih.gov
Temporal Lobe Epilepsy (rats)Seizure FrequencySignificantly reducedScrambled peptide researchgate.netnih.govresearchgate.netnih.gov
Spinal Cord Injury (mice)Locomotor Function (BMS)Significantly improved functional recoveryScrambled ds-tat nih.govmdpi.comnih.gov

Gene Expression and Protein Level Analysis (e.g., NOX2 mRNA and Protein Expression)

Analysis of gene and protein expression levels has been crucial in understanding the mechanism of action of this compound. Studies have shown that this compound can suppress the mRNA expression of NOX2 and inhibit NOX activity in the brain following status epilepticus nih.govresearchgate.net. This indicates that this compound can influence NOX2 expression at the transcriptional level researchgate.net.

Furthermore, this compound has been shown to reduce the overexpression of NOX2 induced by certain conditions, such as high intraocular pressure in retinal studies researchgate.net. While this compound is known to reduce NOX2 mRNA expression, protein levels may not always directly correlate due to post-transcriptional and post-translational factors researchgate.net.

In studies on insulin (B600854) resistance, significantly greater expression of NOX2 mRNA and protein was observed in insulin-resistant endothelial cells, and this compound treatment reduced superoxide levels in these cells diabetesjournals.org.

This compound has also been shown to reduce the phosphorylation of p47phox, a key subunit for NOX2 activation, at various time points post-injury in spinal cord injury models researchgate.net.

Data on gene and protein expression:

Study ModelTarget AnalyzedThis compound EffectControl Group ComparisonCitation
Status Epilepticus (brain)NOX2 mRNA ExpressionSuppressedNot specified in snippet nih.govresearchgate.net
Status Epilepticus (brain)NOX ActivityInhibitedNot specified in snippet nih.govresearchgate.net
High Intraocular Pressure (retina)NOX2 OverexpressionDown-regulatedNot specified in snippet researchgate.net
Insulin Resistance (endothelial cells)NOX2 mRNA and ProteinReduced superoxide levels (NOX2 expression elevated in model)Not specified in snippet diabetesjournals.org
Spinal Cord Injuryp47phox PhosphorylationReducedScrambled ds-tat researchgate.net
Electrical Stimulation (FDB fibers)MnSOD, GPx, CS, tfam mRNABlunted increaseApocynin frontiersin.org

Histopathological and Immunohistochemical Analyses (e.g., Neuronal Density, ROS Localization)

Histopathological and immunohistochemical analyses provide insights into the structural and cellular effects of this compound. Studies have utilized these methods to assess neuronal density and the localization of reactive oxygen species (ROS) among other markers.

In traumatic brain injury (TBI) models, pretreatment with this compound resulted in significant neuroprotection, evidenced by enhanced neuronal density in the cerebral cortex compared to control groups nih.govplos.orgplos.orgfigshare.com. Similarly, in models of cerebral ischemia, this compound administration exerted significant neuroprotection, indicated by the preservation of NeuN-positive neurons in the hippocampal CA1 region nih.gov.

Immunohistochemical analysis has also been used to examine the localization of ROS production. For instance, staining for 4-hydroxynonenal (B163490) (4-HNE), a marker of lipid peroxidation and ROS production, showed that this compound treatment substantially reduced increased ROS levels in vascular tissue in response to angiotensin II ahajournals.orgahajournals.orgnih.gov. In hyperhomocysteinemia models, this compound treatment attenuated glomerular superoxide production nih.gov.

Furthermore, immunohistochemical analysis has demonstrated that this compound can reduce the infiltration of macrophages and T-cells in glomeruli in models of hyperhomocysteinemia nih.govresearchgate.net. In astrocytes, this compound inhibited menadione-induced ROS production, and studies have examined the co-localization of activated cPLA2 with the plasma membrane subunit gp91phox under oxidative stress portlandpress.com.

Data from histopathological and immunohistochemical analyses:

Study ModelAssessment TypeKey Finding with this compound TreatmentControl Group ComparisonCitation
Traumatic Brain Injury (cerebral cortex)Neuronal Density (Cresyl Violet)Enhanced neuronal densityScrambled-tat peptide nih.govplos.orgplos.orgfigshare.com
Cerebral Ischemia (hippocampal CA1)Neuronal Density (NeuN staining)Preservation of neuronsScrambled this compound nih.gov
Angiotensin II-induced vascular injuryROS Localization (4-HNE staining)Substantially reduced increased ROS levelsVehicle, Control viruses ahajournals.orgahajournals.orgnih.gov
Hyperhomocysteinemia (glomeruli)Superoxide ProductionAttenuated glomerular superoxide productiongp91phox+/+ mice nih.gov
Hyperhomocysteinemia (glomeruli)Macrophage (F4/80) and T-cell (CD43) infiltrationSignificantly less infiltrationgp91phox+/+ mice nih.govresearchgate.net
Astrocytes (Menadione-induced oxidative stress)ROS ProductionInhibited menadione-induced ROS productionScrambled this compound portlandpress.com

Challenges and Future Research Directions

Considerations for Inconsistent Efficacy Across Different Cell Types and In Vitro Versus In Vivo Settings

Research with Gp91ds-tat has revealed variations in its efficacy depending on the cell type and whether experiments are conducted in vitro or in vivo. For instance, while this compound effectively inhibited superoxide (B77818) production in cell-free assays and reduced ROS in sickle cell disease red blood cells, its efficacy in intact human neutrophils was lower. ahajournals.orgashpublications.org This suggests that cellular context and the complexity of the intracellular environment can influence the inhibitor's effectiveness. Disparities between in vitro and in vivo results have also been observed. For example, in vitro treatment with this compound improved migration in insulin-resistant human umbilical vein endothelial cells, but this improvement in endothelial cell migration did not consistently translate to improved vascular repair in vivo. whiterose.ac.uk Possible explanations for these inconsistencies include differences in drug dose reaching target tissues in vivo and the complex gene expression profiles and activation states of cells in a living organism compared to isolated cells in culture. nih.govwhiterose.ac.uk The location of treatment administration (e.g., systemic vs. intrathecal) may also significantly impact efficacy. researchgate.net

Advancing Preclinical Delivery Strategies

A significant challenge for peptide-based inhibitors like this compound is efficient delivery to target tissues, particularly due to their limited oral bioavailability. nih.govresearchgate.net This presents a barrier to their widespread use and translational potential. Preclinical studies have employed methods such as subcutaneous micro-osmotic pumps for continuous infusion in animal models. whiterose.ac.uk However, developing more advanced delivery strategies is crucial to enhance tissue penetration, improve stability, and ensure sufficient concentrations reach the intended site of action in vivo. Research into novel delivery systems, potentially including nanoparticles or other carriers, could help overcome these limitations and improve the therapeutic index of this compound. dovepress.com

Elucidating Broader Cellular Signaling Pathways and Redox Modulation Beyond Direct NOX Inhibition

While this compound is designed to directly inhibit NOX2 assembly, its effects can extend to broader cellular signaling pathways and redox modulation. NOX-derived ROS can act as signaling molecules, influencing various downstream pathways, including redox-sensitive kinases (e.g., protein kinases B and C, MAPK family members, JAK), transcription factors (e.g., AP-1, NF-κB, HIF-1, STAT), enzymes (e.g., MMPs), ion channels, and receptors. nih.govmdpi.comaston.ac.uk

Studies using this compound have demonstrated its impact on such pathways. For instance, it inhibited angiotensin II-induced swelling-activated Cl- current in cardiac myocytes and modulated the expression of ion channels like Kv4.3 and L-type Ca2+ channels. aston.ac.uk In skeletal muscle, NOX2 inhibition by this compound altered intracellular signaling related to exercise and electrical stimuli, affecting pathways like p38 MAP kinase, ERK 1/2, and NF-κB, and influencing the expression of genes like MnSOD, GPx, CS, and tfam. frontiersin.org Furthermore, this compound has been shown to suppress oxidative stress and cytokine production, contributing to potential neuroprotective effects. researchgate.netdovepress.com It also attenuated ischemia/reperfusion-induced myocardial injury by inhibiting ROS release. researchgate.netdovepress.com Future research is needed to fully elucidate the complex network of cellular signaling and redox events modulated by this compound beyond its primary target, NOX2.

Comparative Studies with Other Selective NOX Inhibitors

The landscape of NOX inhibitors is evolving, with the development of various peptidic and small molecule compounds targeting different NOX isoforms. mdpi.comsgul.ac.ukacs.org Comparative studies are essential to understand the relative efficacy, specificity, and potential advantages of this compound compared to other selective NOX inhibitors. While this compound is considered a relatively specific NOX2 inhibitor, other compounds like NoxA1ds are being developed as potent and selective NOX1 inhibitors, and Setanaxib (GKT137831) is a dual NOX1/4 inhibitor. sgul.ac.uktargetmol.com Comparisons in various disease models and cellular systems are needed to determine which inhibitors are most suitable for specific therapeutic applications. For example, studies comparing this compound with other inhibitors like apocynin and DPI in sickle cell disease red blood cells have shown that this compound significantly decreased ROS production, similar to DPI and apocynin, supporting the involvement of NADPH oxidase activity. ashpublications.org However, it's important to note that compounds like apocynin and DPI have limitations regarding specificity and potential off-target effects. tandfonline.comnih.gov

Exploration of Combinatorial Therapeutic Approaches

Given the multifactorial nature of many diseases where oxidative stress plays a role, exploring combinatorial therapeutic approaches involving this compound and other therapeutic agents is a promising avenue. Combining NOX inhibition with strategies targeting other pathways involved in disease pathogenesis could lead to enhanced therapeutic outcomes. For instance, studies have investigated the combined effects of this compound with therapeutic hypothermia in an in vitro model of the human blood-brain barrier under hyperglycemic conditions. nih.gov This combination augmented the protective effects on barrier integrity and function, accelerated the repair of physical damage, and more effectively suppressed oxidative stress and actin stress fiber formation compared to either treatment alone. nih.gov These findings highlight the potential benefits of combining NOX inhibition with other interventions to achieve synergistic effects.

Long-Term Efficacy and Potential for Disease Modification in Chronic Conditions

Assessing the long-term efficacy of this compound and its potential for disease modification is crucial for its translation into clinical applications, particularly for chronic conditions where sustained NOX activation contributes to disease progression. While acute NOX2 inhibition with this compound has shown promising results in some acute injury models, such as improving functional outcomes and reducing inflammation and ROS production after spinal cord injury in young mice, its effect on chronic inflammation in the injured tissue was not altered by a single acute treatment. researchgate.net

However, other studies suggest a potential for long-term benefits. Continuous intracerebroventricular administration of this compound to epileptic rats significantly reduced the frequency and cumulative number of spontaneous seizures in a chronic epilepsy model. nih.gov This indicates that selective NOX2 inhibition may represent a novel approach to modify chronic epilepsy. Further research is needed to comprehensively evaluate the long-term effects of this compound administration, its impact on disease progression, and its potential to induce lasting disease modification in various chronic conditions. This includes understanding if the benefits are sustained over extended periods and whether chronic inhibition leads to unforeseen consequences.

Q & A

Q. What is the molecular mechanism by which gp91ds-tat inhibits NOX2 activity?

this compound is a chimeric peptide inhibitor designed to block the interaction between the cytosolic B-loop of NOX2 and p47phox, a critical step in NADPH oxidase assembly. By mimicking the gp91phox subunit sequence (amino acids 86–94), it competitively inhibits p47phox translocation to the membrane, thereby preventing ROS production specifically by NOX2 without affecting NOX1 or NOX4 isoforms . Experimental validation includes in vitro assays showing reduced superoxide generation in NOX2-expressing cells and in vivo models demonstrating attenuated oxidative stress .

Q. Which experimental models are most appropriate for studying this compound in neuroinflammation?

this compound has been extensively tested in murine models of traumatic brain injury (TBI), spinal cord injury (SCI), and cerebral ischemia. For TBI, controlled cortical impact (CCI) models are ideal for assessing its effects on microglial polarization (M1/M2 phenotypes) and cognitive recovery . In SCI, contusion models reveal this compound’s ability to reduce oxidative damage (e.g., protein carbonylation) and pro-inflammatory cytokine release (e.g., IL-1β, TNF-α) . These models allow for dose-response studies (e.g., 10 mg/kg/day systemic administration) and longitudinal behavioral assessments .

Q. How is NOX2 inhibition by this compound experimentally validated?

Key methods include:

  • Immunofluorescence co-localization : Quantifying reduced NOX2+/P2Y12+ (microglia) and NOX2+/F4/80+ (macrophages) signals in treated vs. scrambled peptide controls .
  • ROS detection assays : Lucigenin chemiluminescence and cytochrome C reduction assays confirm suppressed superoxide levels in endothelial cells and macrophages .
  • Western blotting : Downregulation of NOX2 protein expression and upregulation of M2 markers (Arg1, Ym1) in hippocampal tissue .

Advanced Research Questions

Q. Why does this compound improve cognitive function but not motor recovery in TBI models?

Data from TBI studies suggest that this compound’s neuroprotective effects are region- and phenotype-specific. Cognitive improvement correlates with enhanced M2-like microglial activation (Arg1+/Ym1+ cells) in the hippocampus, which supports synaptic repair . However, motor recovery requires longer-term axonal regeneration and corticospinal plasticity, which may depend on delayed inflammatory resolution phases unaffected by acute NOX2 inhibition . This dichotomy highlights the need for time-course studies spanning acute to chronic injury phases.

Q. How does this compound’s therapeutic window compare to other NOX inhibitors?

this compound exhibits a clinically relevant therapeutic window, with efficacy even when administered 1–3 days post-TBI. This contrasts with broad-spectrum inhibitors like apocynin or DPI, which require immediate post-injury administration and lack isoform specificity . For example, delayed this compound treatment (3 days post-TBI) still reduces hippocampal neurodegeneration by 40–50%, whereas DPI loses efficacy beyond 6 hours .

Q. What experimental contradictions exist regarding this compound’s anti-inflammatory effects?

While this compound consistently reduces pro-inflammatory cytokines (e.g., IL-6, MCP-1) in acute SCI models , its impact varies by administration timing. Early post-injury treatment (15 minutes) suppresses 13/29 cytokines, but delayed treatment (6 hours or 7 days) shows no significant changes . This suggests NOX2’s role is most critical in the hyperacute phase of inflammation.

Q. How does this compound interact with other redox-sensitive pathways, such as the cGMP/PKG axis?

In vascular studies, this compound reverses oxidized LDL (oxLDL)-induced platelet hyperactivity by restoring cGMP/PKG signaling, independent of direct antioxidant effects. This is validated by ex vivo platelet assays showing rescued cGMP sensitivity in hyperlipidemic mice treated with this compound . However, in EGF-stimulated VSMCs, this compound does not affect Akt phosphorylation, indicating pathway specificity .

Methodological Considerations

Q. What controls are essential for this compound studies?

  • Scrambled peptide controls : e.g., scrmb-tat, to rule out non-specific Tat-mediated effects .
  • Isoform-specific validation : Include NOX1/NOX4 inhibitors (e.g., ML171, GKT137831) to confirm NOX2 selectivity .
  • Behavioral sham groups : To distinguish injury-induced deficits from treatment artifacts .

Q. How should researchers address this compound’s limited blood-brain barrier (BBB) penetration?

Systemic this compound administration achieves sufficient CNS bioavailability in injury models with BBB disruption (e.g., TBI, stroke). For intact BBB studies, intranasal or intraventricular delivery is recommended, as validated in ApoE4-induced neurovascular dysfunction models .

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